Biochemical Potency and ITPK Isoform Selectivity Profile of GNF362
GNF362 inhibits ITPKB with an IC50 of 9 nM, demonstrating approximately 4,000-fold greater potency than the ITPKA inhibitor BAMB-4 (IC50 = 37 μM). It also inhibits ITPKA (IC50 = 20 nM) and ITPKC (IC50 = 19 nM), providing a defined selectivity profile across the three ITPK isoforms [1]. This potency enables complete target engagement at low nanomolar concentrations in cellular assays [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | ITPKB: 9 nM; ITPKA: 20 nM; ITPKC: 19 nM |
| Comparator Or Baseline | BAMB-4: ITPKA IC50 = 37 μM (37,000 nM) |
| Quantified Difference | ~4,000-fold higher potency for GNF362 on ITPKA; >1,900-fold on ITPKB |
| Conditions | Kinase-Glo luminescent assay using purified recombinant ITPK proteins |
Why This Matters
High potency ensures reliable target inhibition in cellular and in vivo studies, reducing required concentrations and minimizing off-target effects associated with high-dose compound administration.
- [1] Miller AT, Dahlberg C, Sandberg ML, et al. Inhibition of the inositol kinase Itpkb augments calcium signaling in lymphocytes and reveals a novel strategy to treat autoimmune disease. PLoS ONE. 2015;10(6):e0131071. View Source
- [2] Thangavelu G, Du J, Paz KG, et al. Blood. 2020;135(1):28-40. View Source
